Welcome to the BenchChem Online Store!
molecular formula C10H18O3 B8720361 Cyclohexanone, 4,4-diethoxy-

Cyclohexanone, 4,4-diethoxy-

Cat. No. B8720361
M. Wt: 186.25 g/mol
InChI Key: DVNMWQDUUKBGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04086355

Procedure details

Into a flask are successively added 38.7 g of ethyl 5,5-diethoxy-2-oxocyclohexane carboxylate and 215 ml of a 10% potassium hydroxide solution. The mixture is refluxed for 16 hours, then cooled to room temperature. The organic phase is extracted twice with ether; the aqueous solution is salted out with potassium carbonate and an oily phase separates which is extracted with ether. The ethereal phases are united, dried over potassium carbonate and evaporated to dryness. The crude residue weighing 26.4 g is purified by distillation under reduced pressure. The yield amounts to 22.3 g of a liquid boiling at 110°-112° under 12 mm Hg -- nD22 = 1.449.
Name
ethyl 5,5-diethoxy-2-oxocyclohexane carboxylate
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1([O:16][CH2:17][CH3:18])[CH2:9][CH:8](C(OCC)=O)[C:7](=[O:15])[CH2:6][CH2:5]1)[CH3:2].[OH-].[K+]>>[CH2:17]([O:16][C:4]1([O:3][CH2:1][CH3:2])[CH2:9][CH2:8][C:7](=[O:15])[CH2:6][CH2:5]1)[CH3:18] |f:1.2|

Inputs

Step One
Name
ethyl 5,5-diethoxy-2-oxocyclohexane carboxylate
Quantity
38.7 g
Type
reactant
Smiles
C(C)OC1(CCC(C(C1)C(=O)OCC)=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask are successively added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
an oily phase separates which is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC1(CCC(CC1)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.